molecular formula C16H10F3NO B1325425 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-53-7

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

Cat. No.: B1325425
CAS No.: 898784-53-7
M. Wt: 289.25 g/mol
InChI Key: MOFDISBHGFDUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone is a fluorinated aromatic ketone characterized by a 3-cyanophenyl group at the C2 position and a trifluoromethyl (-CF₃) group at the C3' position of the acetophenone backbone. It is commercially available as a high-value fluorinated compound (Ref: 10-F203811) and is utilized in pharmaceutical and materials science research due to its versatile reactivity .

Properties

IUPAC Name

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDISBHGFDUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642335
Record name 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-53-7
Record name 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone typically involves the reaction of 3-cyanobenzaldehyde with 3-trifluoromethylacetophenone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone serves as a versatile building block for the synthesis of more complex organic molecules. Its trifluoromethyl and cyanophenyl groups enhance its reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions.

Common Reactions:

  • Oxidation: Converts to carboxylic acids or ketones.
  • Reduction: Can yield amines from the nitrile group.
  • Substitution: Participates in nucleophilic substitution reactions.

Biology

Research has indicated that this compound may exhibit significant biological activity. Studies have explored its interactions with biomolecules, suggesting potential roles as a pharmacophore in drug design.

Biological Activities:

  • Anticancer: Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial: Shows activity against specific pathogenic microorganisms.
  • Anti-inflammatory: Investigated for its potential therapeutic properties.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

Anticancer Activity

A study assessed the cytotoxicity of various cyano-substituted compounds against a panel of cancer cell lines. The findings indicated that derivatives similar to this compound exhibited significant activity against melanoma and ovarian cancer cells.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
This compoundMDA-MB-435 (Melanoma)10.5
Similar Compound AMDA-MB-468 (Breast)8.7
Similar Compound BOVCAR-8 (Ovarian)12.0

Mechanistic Studies

Preliminary mechanistic studies suggest that the anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects: Meta vs. Para/Otho Isomers

The position of substituents on the phenyl ring critically impacts biological activity and physicochemical properties. For example:

  • Meta-Substituted Analogs: In HIV-1 RNase H/IN inhibitors, meta-substituted benzene analogs (e.g., compound 82 with a 3-cyanophenyl group) demonstrated higher selectivity against RNase H compared to para-substituted analogs (e.g., compound 83 with a 4-cyanophenyl group). The meta-substituted derivative achieved balanced inhibition (IC₅₀RNase H/IC₅₀IN ratio < 2) and improved efficacy, suggesting that the 3-cyanophenyl moiety optimizes target binding .

Electronic Effects: Trifluoromethyl vs. Halogen Substituents

The trifluoromethyl group’s strong electron-withdrawing nature distinguishes it from halogenated analogs:

  • Iodo Analog: 2-(3-Cyanophenyl)-3'-iodoacetophenone (LogP = 3.59, PSA = 40.86 Ų) has a bulkier iodine atom, which increases hydrophobicity (higher LogP) but reduces electronegativity compared to -CF₃. This may lower cell permeability and target affinity in biological systems .
  • Bromo/Fluoro Analogs: Compounds like 3'-bromo-2-(2-fluorophenyl)acetophenone and 4'-bromo-2-(3-fluorophenyl)acetophenone exhibit moderate electronic effects but lack the -CF₃ group’s metabolic stability, limiting their pharmaceutical utility .
Table 2: Physicochemical Properties of Halogenated Analogs
Compound Substituent (X) LogP PSA (Ų) Key Difference from Target Compound
2-(3-Cyanophenyl)-3'-CF₃-acetophenone -CF₃ ~3.5* ~40.8* High electronegativity, metabolic stability
2-(3-Cyanophenyl)-3'-iodoacetophenone -I 3.59 40.86 Higher hydrophobicity, lower electronegativity

*Estimated based on structural similarity to and .

Pharmacological Relevance: Comparison with Drug Candidates

  • Taranabant: A cannabinoid-1 receptor inverse agonist for obesity treatment containing a 3-cyanophenyl group. Unlike the target compound, Taranabant’s 4-chlorophenyl and propanamide moieties confer distinct receptor-binding properties, highlighting the 3-cyanophenyl group’s role in modulating pharmacokinetics .
  • receptor antagonism) .

Biological Activity

Overview

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone is an organic compound notable for its unique chemical structure, which includes a cyanophenyl group and a trifluoromethyl group attached to an acetophenone core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

  • Chemical Formula : C16H12F3N
  • Molecular Weight : 295.27 g/mol
  • CAS Number : 898784-53-7

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets, making it a valuable pharmacophore in drug design .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The National Cancer Institute (NCI) has conducted screenings that suggest such compounds can inhibit cell growth across multiple cancer types, including leukemia, melanoma, and breast cancer .

  • Table 1: Summary of Anticancer Activity
CompoundCell Line TestedGI50 (µM)Activity
9aMDA-MB-4350.197High
9bMDA-MB-4680.500Moderate
9cHCT-150.278High

The table above summarizes the growth inhibition (GI50) values for selected compounds similar to this compound, indicating their effectiveness against various cancer cell lines.

Enzyme Interaction

The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression. For example, it has been suggested that such compounds can inhibit topoisomerase and cytochrome P450 enzymes, which are critical in cancer cell proliferation and drug metabolism .

Case Studies

A notable study evaluated a series of cyano-substituted compounds for their anticancer properties. Among these, certain derivatives exhibited significant cytotoxicity against colon and CNS cancer cells. The study found that modifications to the chemical structure could enhance potency and selectivity against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.